molecular formula C11H21ClN2O B7933442 (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide

Cat. No.: B7933442
M. Wt: 232.75 g/mol
InChI Key: VFMHUXNGGPQABX-RTBKNWGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chlorine atom, an amino group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-cyclohexanone and (S)-3-methyl-2-aminobutyric acid.

    Formation of Intermediate: The 4-chloro-cyclohexanone is first converted to 4-chloro-cyclohexylamine through reductive amination.

    Amide Bond Formation: The intermediate 4-chloro-cyclohexylamine is then reacted with (S)-3-methyl-2-aminobutyric acid to form the desired amide bond under appropriate coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom on the cyclohexyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (S)-2-Amino-N-(4-fluoro-cyclohexyl)-3-methyl-butyramide
  • (S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide
  • (S)-2-Amino-N-(4-methyl-cyclohexyl)-3-methyl-butyramide

Comparison:

  • Uniqueness: The presence of the chlorine atom in (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: The chlorine-substituted compound may exhibit different reactivity patterns compared to its fluoro, bromo, or methyl analogs, particularly in substitution reactions.
  • Biological Activity: The biological activity of the compound can vary based on the nature of the substituent on the cyclohexyl ring, affecting its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

(2S)-2-amino-N-(4-chlorocyclohexyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMHUXNGGPQABX-RTBKNWGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.